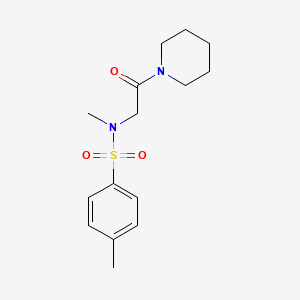

N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-13-6-8-14(9-7-13)21(19,20)16(2)12-15(18)17-10-4-3-5-11-17/h6-9H,3-5,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHWMORHUUVNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to form the piperidinyl group[_{{{CITATION{{{2{Synthesis of Dialkyl {(aryl)2,2-Dimethyl-4-oxo-6-(Piperidin-1-yl)-4H ...{{{CITATION{{{_1{N,4-dimethyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:CHEBI:131994).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a potential therapeutic agent due to its interaction with biological targets.

Medicine: In medicine, this compound may be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry: In industry, this compound could be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

Physicochemical Properties and Drug-Likeness

- Lipophilicity : The target compound (LogP ~2.5, estimated) is less lipophilic than iodine-substituted analogues (e.g., Compound 23, LogP ~4.6) but more hydrophobic than pyridinyl-ethyl derivatives (, LogP ~1.8) .

- Solubility: Piperidine-containing derivatives generally exhibit moderate aqueous solubility due to the basic nitrogen, whereas thiazolidinone-dioxide analogues () show reduced solubility due to planar aromatic systems .

Biological Activity

N,4-Dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide is . The compound features a sulfonamide group attached to a piperidine moiety, which is known to influence biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. It may function through:

- Enzyme Inhibition : Binding to the active site or allosteric sites of enzymes, thereby inhibiting their catalytic activity.

- Receptor Modulation : Interacting with specific receptors to modulate physiological responses.

Antibacterial Activity

Recent studies have demonstrated that N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide exhibits significant antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.004 - 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.025 - 0.100 mg/mL |

These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The antifungal efficacy suggests that this compound could be useful in treating infections caused by resistant fungal strains .

Case Studies

- In Vitro Studies : A series of in vitro tests revealed that the compound effectively inhibited the growth of various bacterial strains with MIC values comparable to established antibiotics.

- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the piperidine ring can enhance antibacterial potency, with electron-withdrawing and electron-donating groups contributing significantly to activity .

- Clinical Relevance : The potential for this compound in clinical applications has been highlighted in studies focusing on its use as a scaffold for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.